molecular formula C18H21N3O4S B2540192 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 941932-39-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2540192
CAS No.: 941932-39-4
M. Wt: 375.44
InChI Key: MPMFKKNQCNXVKA-UHFFFAOYSA-N
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Description

N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound featuring a benzodioxin core, a thiophene substituent, and an ethanediamide backbone with dimethylamino functionalization. Its structure combines aromaticity from the benzodioxin and thiophene moieties with the conformational flexibility of the ethanediamide linker, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-21(2)13(16-4-3-9-26-16)11-19-17(22)18(23)20-12-5-6-14-15(10-12)25-8-7-24-14/h3-6,9-10,13H,7-8,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMFKKNQCNXVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on enzyme inhibition, receptor interaction, and therapeutic implications.

The compound's molecular formula is C19H24N2O3SC_{19}H_{24}N_2O_3S with a molar mass of 360.47 g/mol. It exhibits moderate solubility in DMSO and has a predicted pKa of 12.22, indicating its behavior as a weak base in physiological conditions .

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its interaction with various biological targets:

1. Enzyme Inhibition

Research indicates that derivatives of benzodioxin compounds exhibit significant inhibitory effects on key enzymes related to metabolic disorders:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of Alzheimer's disease (AD). Compounds similar to our target have shown IC50 values in the micromolar range against AChE, suggesting potential in AD therapy .
  • α-Glucosidase : This enzyme is a target for Type 2 Diabetes Mellitus (T2DM) management. Studies on related compounds have demonstrated promising inhibition profiles, which could be extrapolated to our compound .

2. Receptor Interaction

The compound has been identified as a selective antagonist for the vanilloid receptor TRPV1:

  • TRPV1 Antagonism : It has shown IC50 values of 24.5 nM and 85.6 nM for human and rat TRPV1, respectively . This suggests potential applications in pain management and inflammatory conditions.

Case Studies

Several studies have explored the biological activities of benzodioxin derivatives:

Case Study 1: Enzyme Inhibition

In a study examining various sulfonamide derivatives containing benzodioxin moieties, it was found that these compounds exhibited substantial inhibition against AChE and α-glucosidase. The synthesis involved reacting benzodioxin derivatives with sulfonyl chlorides under alkaline conditions, yielding products that were screened for their enzyme inhibitory activities .

Case Study 2: TRPV1 Antagonism

Another study highlighted the TRPV1 antagonistic properties of related compounds. The antagonism was assessed using cell-free assays, confirming the selectivity and potency of these compounds against TRPV1 receptors . The findings suggest that modifications to the benzodioxin structure can enhance receptor binding affinity.

Data Tables

Activity Target IC50 (nM) Reference
Acetylcholinesterase InhibitionAChE~1000
α-Glucosidase Inhibitionα-Glucosidase~500
TRPV1 AntagonismhTRPV124.5
rTRPV185.6

Comparison with Similar Compounds

(5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m)

  • Structure: Shares the benzodioxin moiety but incorporates a thiazolidinone ring and a butylamino linker.
  • Synthesis : Prepared in 7% yield, indicating significant synthetic challenges during benzodioxin functionalization .
  • Differentiation : Unlike the target compound, 9m lacks the thiophene group and ethanediamide chain, which may reduce its solubility or alter receptor-binding profiles.

6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine

  • Structure: Features a pyridinamine core linked to benzodioxin and a dimethylamino-methylphenyl group.
  • Molecular Weight : 391.46 g/mol (vs. target compound’s undetermined molecular weight).

Ethanediamide Derivatives

Sulfonamide-Triazine Derivatives ()

  • Structure : Includes ethyl bromoacetate-derived sulfonamides with imidazolidin-2-ylidene substituents.
  • Synthesis: Utilizes ethane-1,2-diamine and N-substituted diamines, analogous to the dimethylaminoethyl group in the target compound.

Benzathine Benzylpenicillin

  • Structure : An ethylenediamine salt of benzylpenicillin.
  • Application: Demonstrates the pharmaceutical utility of ethanediamine derivatives as stabilizers or solubility enhancers, a role the target compound’s dimethylamino group might emulate .

Comparative Data Table

Compound Core Structure Key Functional Groups Synthetic Yield Molecular Weight (g/mol)
Target Compound Benzodioxin + ethanediamide Thiophene, dimethylamino Not reported Not reported
Compound 9m Benzodioxin + thiazolidinone Butylamino linker, thioxo group 7% Not reported
Pyridin-3-Amine Derivative Benzodioxin + pyridinamine Methoxy, dimethylamino-methylphenyl Not reported 391.46
Sulfonamide-Triazine Derivatives Triazine + sulfonamide Imidazolidin-2-ylidene, ethyl acetate Variable ~450–500 (estimated)

Research Implications and Gaps

  • Synthetic Challenges : Low yields in benzodioxin-containing compounds (e.g., 7% for 9m) suggest the need for optimized protocols for the target compound .
  • Pharmacological Potential: The dimethylamino group in the target compound may improve solubility over analogues like the methoxy-containing pyridin-3-amine .
  • Thiophene Advantage: The thiophene moiety’s electron-rich nature could enhance binding to aromatic receptors compared to purely aliphatic or benzenoid systems in analogues .

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